

What is the molecular structure of Olsalazine Dimethyl Ester-13C12?

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Olsalazine Dimethyl Ester-13C12

Cat. No.: B15599952

[Get Quote](#)

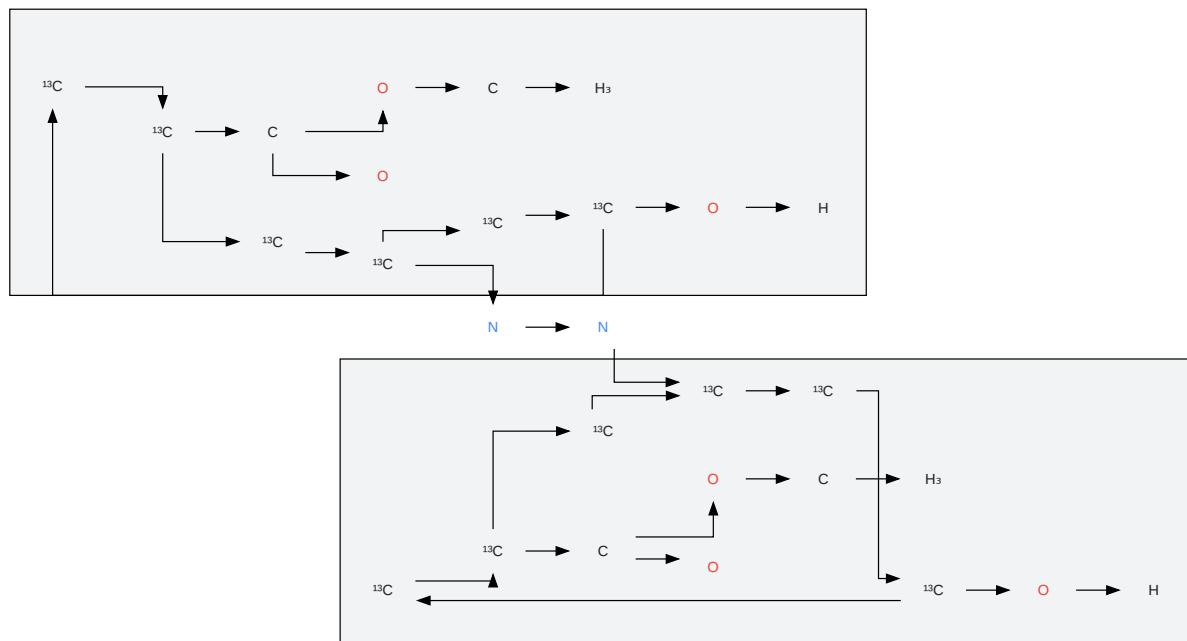
An In-depth Technical Guide to Olsalazine Dimethyl Ester-13C12

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and biological relevance of **Olsalazine Dimethyl Ester-13C12**, an isotopically labeled form of an olsalazine derivative. This document is intended for use in research and development settings where a thorough understanding of this compound is required.

Molecular Structure and Properties

Olsalazine Dimethyl Ester-13C12 is a stable isotope-labeled analog of Olsalazine Dimethyl Ester. The "-13C12" designation indicates that all twelve carbon atoms of the two aromatic rings have been enriched with the carbon-13 isotope. This isotopic labeling makes the compound particularly useful for tracer studies in metabolic research and as an internal standard in quantitative analytical methods such as mass spectrometry.


The molecular structure consists of two salicylic acid methyl ester moieties linked by a central azo bond (-N=N-). This core structure is derived from the parent drug, Olsalazine.

Chemical and Physical Data

The key quantitative data for **Olsalazine Dimethyl Ester-13C12** are summarized in the table below.

Property	Value
Molecular Formula	C ₄ ¹³ C ₁₂ H ₁₄ N ₂ O ₆
Chemical Name	methyl 6-hydroxy-3---INVALID-LINK--cyclohexa-1,3,5-triene-1-carboxylate[1]
Molecular Weight	342.2 g/mol [2]
Appearance	Yellow Solid[2]
Solubility	Dichloromethane[2]

Molecular Structure Diagram

[Click to download full resolution via product page](#)

Molecular structure of **Olsalazine Dimethyl Ester-13C12**.

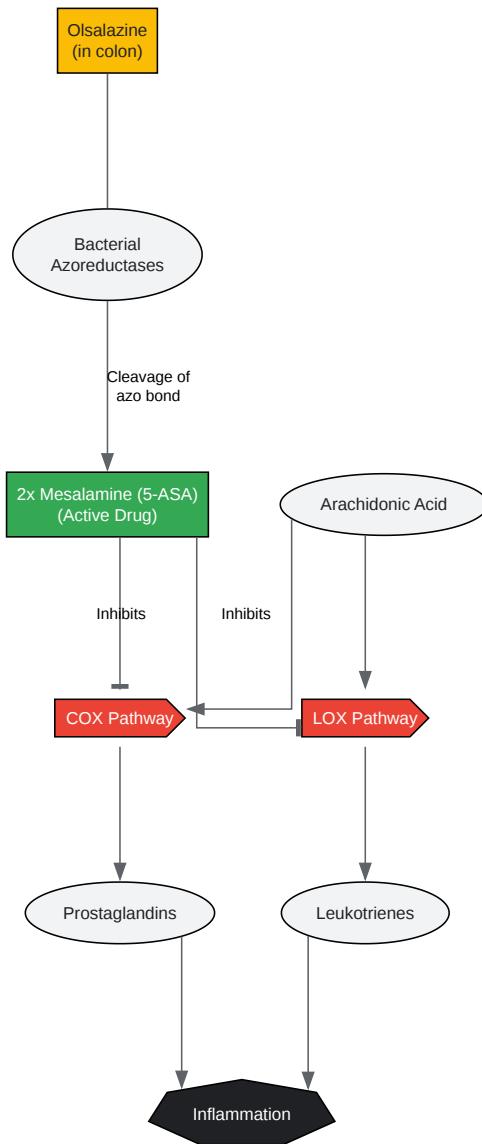
Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis of **Olsalazine Dimethyl Ester-13C12** are not publicly available, as this is a specialized, commercially available compound. However, a general synthetic strategy can be inferred from known chemical transformations and published syntheses of olsalazine and its analogs.

A plausible synthetic route would involve the following conceptual steps:

- Esterification: The carboxylic acid groups of isotopically labeled salicylic acid (¹³C₆-salicylic acid) would be converted to methyl esters. This is a standard reaction, often carried out using methanol in the presence of an acid catalyst.
- Diazotization: One of the resulting methyl salicylate molecules would be diazotized. This involves treating the corresponding aniline precursor with a nitrite source, such as sodium nitrite, in the presence of a strong acid at low temperatures to form a diazonium salt.
- Azo Coupling: The newly formed diazonium salt would then be coupled with a second molecule of the ¹³C₆-labeled methyl salicylate. This electrophilic aromatic substitution reaction forms the characteristic azo linkage between the two aromatic rings.

This proposed pathway is based on established methods for synthesizing azo compounds and is consistent with the known structure of Olsalazine. For a more detailed understanding of the synthesis of the parent compound, researchers may refer to the improved preparation methods described in patents EP 36636 and US 4528367.[3]


Biological Context and Signaling Pathways

Olsalazine Dimethyl Ester-13C12 is an intermediate used in the synthesis of Olsalazine-13C12 Sodium Salt, which is an anti-inflammatory drug.[2] The parent drug, Olsalazine, is a prodrug that is not absorbed in the small intestine.[4] Instead, it travels to the colon, where it is cleaved by bacterial azoreductases into two molecules of mesalamine (5-aminosalicylic acid or 5-ASA).[4][5][6]

Mesalamine is the active anti-inflammatory agent.[5] While its exact mechanism of action is not fully elucidated, it is understood to act locally on the colonic mucosa.[7] The primary proposed mechanisms involve the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX)

pathways.[4][6][8] This inhibition reduces the production of pro-inflammatory mediators such as prostaglandins and leukotrienes from arachidonic acid.[4][6][8] Additionally, mesalamine is thought to interfere with the production of inflammatory cytokines by inhibiting the activation of nuclear factor-kappa B (NF-κB), a key transcription factor in the inflammatory response.[9][10]

Metabolic Activation and Mechanism of Action of Olsalazine

[Click to download full resolution via product page](#)

Metabolic activation of Olsalazine and its anti-inflammatory mechanism.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. clinivex.com [clinivex.com]
- 2. theclinivex.com [theclinivex.com]
- 3. File:Olsalazine synthesis.svg - Wikimedia Commons [commons.wikimedia.org]
- 4. Olsalazine - Wikipedia [en.wikipedia.org]
- 5. Olsalazine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. mims.com [mims.com]
- 8. nbinfo.com [nbinfo.com]
- 9. What is the mechanism of Mesalamine? [synapse.patsnap.com]
- 10. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- To cite this document: BenchChem. [What is the molecular structure of Olsalazine Dimethyl Ester-13C12?]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15599952#what-is-the-molecular-structure-of-olsalazine-dimethyl-ester-13c12>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com